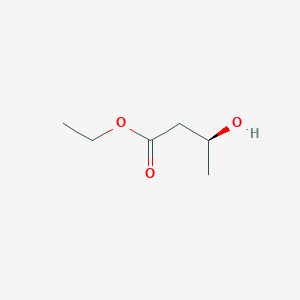

Ethyl (S)-3-hydroxybutyrate

概述

描述

Ethyl (S)-3-hydroxybutyrate (CAS 56816-01-4) is an optically active ester derived from 3-hydroxybutyric acid, characterized by the (S)-configuration at the hydroxyl-bearing carbon. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . This compound is critical in organic synthesis, particularly for introducing chiral centers in pharmaceuticals, amino acid protection, and nutraceuticals . Its market growth is driven by expanding applications in bioactive molecule synthesis, with analysts projecting significant demand increases from 2024 to 2031 .

准备方法

Chemical Esterification of (S)-3-Hydroxybutyric Acid

The direct esterification of (S)-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst represents a classical approach to synthesizing ethyl (S)-3-hydroxybutyrate . This method leverages Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester.

Reaction Conditions and Optimization

In a representative procedure, (S)-3-hydroxybutyric acid (9.6 g, 92 mmol) is dissolved in 100 mL of ethanol with 10 drops of concentrated sulfuric acid as the catalyst . The mixture is stirred at ambient temperature, and reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via rotary evaporation. This method achieves a 73% yield of this compound as a clear oil .

Characterization and Spectral Data

The product is confirmed by NMR and NMR spectroscopy:

-

NMR (400 MHz, CDCl): δ = 4.1–4.2 (m, 3H), 2.35–2.48 (m, 2H), 1.20 (d, Hz, 3H), 1.25 (t, Hz, 3H) .

-

NMR (100 MHz, CDCl): δ = 173.04, 64.30, 60.84, 42.89, 22.48, 14.24 .

Advantages and Limitations

This method is straightforward and avoids complex purification steps. However, it requires enantiomerically pure (S)-3-hydroxybutyric acid, which may be costly or necessitate additional resolution steps. Furthermore, the use of corrosive sulfuric acid poses environmental and safety challenges.

Enzymatic Asymmetric Synthesis Using Ketoreductase

The enzymatic reduction of ethyl acetoacetate to this compound using a recombinant ketoreductase offers a stereoselective and sustainable alternative . This method exploits the high chiral selectivity of enzymes to produce the (S)-enantiomer with exceptional purity.

Reaction Mechanism and Enzyme Specificity

Ketoreductase catalyzes the NADH-dependent reduction of the ketone group in ethyl acetoacetate to the corresponding (S)-alcohol. The enzyme’s active site imposes strict stereochemical control, ensuring an ee > 99% in the final product .

Optimized Reaction Parameters

Key parameters for maximizing yield and conversion include:

-

Enzyme loading : 10–15% (v/v) recombinant Escherichia coli enzyme solution .

-

Cofactor regeneration : Isopropanol serves as a sacrificial substrate for NADH recycling .

In a 100 mL reaction system with 46% ethyl acetoacetate, 15% enzyme load, and 45°C incubation, 99.4% conversion is achieved within 20 hours . Post-treatment involves distillation to remove solvents, yielding 80–90% product with 99% purity and 99.6% ee .

Industrial Scalability

This method is particularly suited for large-scale production due to its single-step reaction, mild conditions, and minimal waste generation. The enzyme’s reusability further enhances cost-effectiveness.

Biocatalytic Reduction Using Baker’s Yeast

Baker’s yeast (Saccharomyces cerevisiae) provides a low-cost biocatalytic platform for reducing ethyl acetoacetate to this compound. This method utilizes whole-cell catalysts, leveraging endogenous enzymes for stereoselective transformations .

Fermentation Setup and Procedure

A 4 L reaction vessel is charged with tap water (1.6 L), sucrose (300 g), and baker’s yeast (200 g) . After pre-incubation at 30°C, ethyl acetoacetate (20.0 g) is added, and the mixture is stirred for 24–48 hours. The yeast-mediated reduction proceeds via endogenous ketoreductases and dehydrogenases, though the exact enzyme(s) responsible remain unspecified .

Comparative Analysis of Preparation Methods

The following table summarizes the key metrics of each synthesis route:

Key Insights

-

Enzymatic methods (ketoreductase) outperform chemical and yeast-based approaches in yield, ee, and scalability.

-

Chemical esterification is limited by the need for chiral starting materials.

-

Baker’s yeast offers an economical but less efficient alternative for small-scale applications.

化学反应分析

反应类型

3-羟基丁酸乙酯会发生多种化学反应,包括:

氧化: 它可以被氧化生成乙酰乙酸乙酯。

还原: 它可以被还原生成3-羟基丁酸。

取代: 它可以发生亲核取代反应生成各种衍生物.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 常见的还原剂包括硼氢化钠(NaBH4)和氢化锂铝(LiAlH4)。

取代: 常见的亲核试剂包括醇盐和胺类.

主要产物

氧化: 乙酰乙酸乙酯。

还原: 3-羟基丁酸。

科学研究应用

作用机制

3-羟基丁酸乙酯主要通过其代谢产物3-羟基丁酸发挥作用。 在目标组织中,3-羟基丁酸被3-羟基丁酸脱氢酶氧化为乙酰乙酸 。 该化合物还可以作为组蛋白脱乙酰酶的抑制剂,从而影响基因表达和代谢途径 。 此外,它已被证明可以减少炎症并增强抗氧化能力 。

相似化合物的比较

Enantiomeric Pair: Ethyl (R)-3-Hydroxybutyrate

- Structural Relationship : The (R)-enantiomer shares the same molecular formula but differs in stereochemistry.

- Synthesis : While (S)-3-hydroxybutyrate is synthesized via enzymatic resolution of racemic ethyl 3-hydroxybutyrate, the (R)-form is often obtained through kinetic resolution of racemic 1,3-butanediol .

- Applications : (R)-3-hydroxybutyrate is a precursor to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone body ester used in energy supplements. The (S)-form is preferred in chiral drug synthesis due to its specific configuration .

- Physical Properties : Both enantiomers have similar solubility (e.g., in chloroform) but differ in optical rotation: (S)-(+)-form has [α] = +5.7 to +10.7, while (R)-(−)-form exhibits negative rotation .

Racemic Mixture: Ethyl (±)-3-Hydroxybutyrate

- Structure : A 1:1 mixture of (S)- and (R)-enantiomers.

- Applications: Less prevalent in pharmaceuticals due to reduced enantiomeric specificity. Used in industrial solvents or flavoring agents (e.g., fruity notes in wines) .

Halogenated Derivatives

Ethyl (S)-4-Chloro-3-hydroxybutyrate (CAS 10488-69-4)

- Structure : Chlorine substitution at the 4-position. Molecular weight: 166.60 g/mol .

- Synthesis : Enzymatic resolution of racemic precursors, similar to the parent compound .

- Applications : Intermediate in synthesizing chiral drugs like β-blockers. Higher reactivity due to the chloro group .

- Safety : Classified as Xi (irritant), with R41 (risk of serious eye damage) .

Ethyl (S)-4-Bromo-3-hydroxybutyrate (CAS 95537-36-3)

- Structure : Bromine substitution increases molecular weight to 211.06 g/mol .

- Physical Properties : Higher density (1.187 g/cm³) and boiling point (263.4°C) compared to the parent compound .

Related Esters

Methyl 3-Hydroxybutanoate

- Structure : Methyl ester instead of ethyl. Smaller ester group reduces lipophilicity.

- Applications: Less common in pharmaceuticals but used in biodegradable polymers like polyhydroxyalkanoates (PHAs) .

Ethyl 4-Hydroxybutyrate

- Structure : Hydroxyl group at the 4-position instead of 3.

- Applications : Precursor to γ-butyrolactone, a solvent and recreational drug. Regulatory restrictions limit its use compared to 3-hydroxy derivatives .

Key Data Tables

Table 1: Physical and Chemical Properties

生物活性

Ethyl (S)-3-hydroxybutyrate (EHB) is a compound that has garnered attention for its potential biological activities, particularly in metabolic regulation and therapeutic applications. This article explores the biological activity of EHB, focusing on its mechanisms of action, therapeutic potentials, and production processes.

Overview of this compound

This compound is a derivative of 3-hydroxybutyric acid, which is a ketone body produced during fatty acid metabolism. It is naturally occurring in various fruits, notably kiwi, and serves as a precursor for several pharmaceuticals. EHB can be synthesized through biotransformation processes using microorganisms such as Saccharomyces cerevisiae .

EHB exerts its biological effects primarily through metabolic pathways that influence energy homeostasis and muscle metabolism. The following mechanisms have been identified:

- Metabolic Fuel : EHB serves as a significant metabolic fuel during periods of fasting or exercise, enhancing energy availability in tissues .

- Regulation of Gene Expression : EHB has been shown to modulate gene expression related to chromatin remodeling and secondary metabolism, impacting cellular processes such as inflammation and oxidative stress .

- Anti-cachexia Effects : In studies involving cachectic mice, EHB administration alleviated symptoms associated with muscle wasting and improved overall survival rates. This effect is attributed to the promotion of the tricarboxylic acid (TCA) cycle, reduction in proteolysis, enhancement of protein synthesis, and improved metabolic homeostasis .

Therapeutic Applications

Research indicates that EHB may have significant therapeutic potential in various conditions:

- Cachexia : EHB has demonstrated efficacy in mitigating cachexia-related symptoms in mice models. It reduced tumor weights and muscle atrophy while enhancing antioxidant capacity .

- Neuroprotection : EHB infusion has been linked to neuroprotective effects by reducing oxidative stress markers and promoting neurotrophic factor expression in ischemic conditions .

- Potential in Cancer Therapy : The anti-tumor effects observed with EHB suggest its potential role as an adjunct therapy in cancer treatment, particularly in managing cachexia associated with malignancies .

Production Processes

EHB can be produced through both aerobic and anaerobic fermentation processes using Saccharomyces cerevisiae. Key findings from recent studies include:

| Process Type | Conditions | Production Rate | Maximum Concentration |

|---|---|---|---|

| Aerobic | 50 L reactor; substrate concentration < 0.5 g/L | 4.0 × 10^-3 to 2.5 × 10^-2 g(S)-E3HB/g biomass/h | Up to 40 g/L |

| Anaerobic | Stirred tank bioreactor; optimized feeding strategies | >20 g/L | Achieved under specific conditions |

These findings highlight the efficiency of anaerobic processes in producing higher concentrations of EHB compared to traditional aerobic methods .

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of EHB:

- Cachexia Study : In a controlled experiment with cachectic mice, EHB administration resulted in significant improvements in muscle mass and overall health indicators compared to control groups receiving saline injections. This study emphasized the compound's role in enhancing metabolic balance and reducing inflammation .

- Neuroprotective Effects : A study investigating the infusion of EHB in healthy subjects revealed reduced cerebral glucose uptake alongside neuroprotective benefits, suggesting its potential application in neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What enzymatic methods are commonly employed for the stereoselective synthesis of Ethyl (S)-3-hydroxybutyrate?

The synthesis typically involves lipase-catalyzed transesterification or microbial reduction of ethyl acetoacetate. For instance, lipases (e.g., from Candida antarctica) catalyze the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol to produce enantiomerically pure (S)-isomers . Alternatively, microbial reduction using Saccharomyces cerevisiae or Lactobacillus species achieves high enantiomeric excess (>99%) via NADH-dependent reductases . Key parameters include solvent selection (e.g., hexane for non-aqueous systems), temperature (30–40°C), and enzyme immobilization to enhance reusability.

Q. How is the enantiomeric purity of this compound validated in research settings?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) or gas chromatography using β-cyclodextrin derivatives is standard. For example, retention times and peak area ratios are compared against (R)-enantiomer standards. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers, with δ values for hydroxyl protons showing distinct splitting patterns . Batch consistency is verified by ensuring ≥97.5% purity and <0.5% ethyl (R)-3-hydroxybutyrate impurities .

Q. What analytical protocols ensure batch-to-batch consistency in this compound production?

Multi-lot analyses (≥3 consecutive batches) using GC-FID or HPLC-UV quantify key impurities like residual 1,3-butanediol (<2.0%) and ethanol (<0.5%). Specifications include:

- Enantiomeric excess : >99% (S)-isomer via chiral columns .

- Physical properties : Density (~1.17 g/mL), refractive index (n²⁰/D ~1.45), and boiling point (93–95°C at 5 mmHg) . Statistical tools like ANOVA assess inter-batch variability, particularly for parameters like total ester content (99.1–99.6%) .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s metabolic effects inform experimental design?

While in vitro studies highlight its role in ketosis (e.g., mimicking β-hydroxybutyrate’s effects on mitochondrial respiration), in vivo models show dose-dependent discrepancies. For example, muscle wasting studies in cancer cachexia models require careful dose optimization (50–200 mg/kg/day) to avoid off-target effects on lipid metabolism . Researchers must control for dietary ketone levels and use isotopic tracers (e.g., ¹³C-labeled this compound) to distinguish exogenous vs. endogenous ketone contributions .

Q. What strategies resolve stereochemical interference in this compound-based catalytic systems?

Competing (R)-isomer formation during synthesis can arise from lipase substrate promiscuity. Kinetic resolution using immobilized enzymes (e.g., Novozym 435) improves selectivity, with reaction conditions optimized via Design of Experiments (DoE). For instance, lowering water activity (<0.1) minimizes hydrolysis, while tert-butanol as a solvent enhances enantioselectivity (E >200) . Post-reaction purification via molecular distillation removes residual diols and esters.

Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo studies?

Mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) often report IC₅₀ values >10 mM in hepatocytes, contrasting with in vivo NOAELs (500 mg/kg/day in rodents). These disparities necessitate:

- Toxicokinetic profiling : Measuring plasma half-life (t₁/₂ ~2–3 hours) and tissue distribution .

- Metabolite screening : Identifying potential toxic intermediates like acetoacetate via LC-MS/MS .

- Species-specific models : Humanized liver mice or 3D organoids better predict human responses .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Nonlinear regression models (e.g., Hill equation) fit dose-response curves for ketone utilization rates. For multi-omics studies, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in transcriptomic or metabolomic datasets . Meta-analyses of conflicting data (e.g., mitochondrial vs. cytosolic effects) require random-effects models to account for heterogeneity .

Q. How is this compound quantified in complex biological matrices?

Solid-phase microextraction (SPME) coupled with GC-MS detects trace levels (ng/mL) in plasma. Derivatization with MSTFA enhances volatility, while internal standards (e.g., d₃-ethyl (S)-3-hydroxybutyrate) correct for matrix effects . For tissue samples, LC-MS/MS with HILIC columns achieves LOQs of 0.1 μM .

属性

IUPAC Name |

ethyl 3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025305 | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

148 °F (NTP, 1992) | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5405-41-4, 56816-01-4, 35608-64-1 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (S)-3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。